molecular formula C6H8N4OS B8486188 (6-Methoxy-pyrazin-2-yl)-thiourea

(6-Methoxy-pyrazin-2-yl)-thiourea

Cat. No.: B8486188
M. Wt: 184.22 g/mol
InChI Key: QGRUMDKUHXWFQE-UHFFFAOYSA-N
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Description

(6-Methoxy-pyrazin-2-yl)-thiourea is a chemical compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates both a pyrazine heterocycle, a common pharmacophore in drug design , and a thiourea moiety, which is known for its strong hydrogen-bond donor capabilities . Thiourea derivatives are widely investigated as organocatalysts for stereoselective synthesis and as ligands in coordination chemistry . In drug discovery, the pyrazine scaffold is found in molecules studied for various therapeutic areas . Researchers can utilize this compound as a building block for the development of novel molecules or as a precursor in catalytic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8N4OS

Molecular Weight

184.22 g/mol

IUPAC Name

(6-methoxypyrazin-2-yl)thiourea

InChI

InChI=1S/C6H8N4OS/c1-11-5-3-8-2-4(9-5)10-6(7)12/h2-3H,1H3,(H3,7,9,10,12)

InChI Key

QGRUMDKUHXWFQE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Compound Name Structural Features Key Properties/Applications References
(6-Methoxy-pyrazin-2-yl)-thiourea Pyrazine ring with 6-OCH₃ and 2-thiourea Potential medicinal precursor, metal chelation
Phenylthiourea Benzene ring with thiourea moiety Antifungal activity, metal ion detection
p-Nitro-phenylthiourea Nitro-substituted phenyl group + thiourea Enhanced antifungal potency
3-(3,5-Dimethylpyrazol-1-yl)-6-amino-tetrazine Tetrazine + pyrazole substituents Ligand for coordination chemistry

Key Observations :

  • This may improve interactions with enzymes or receptors in drug design .
  • Substituent Effects : The methoxy group enhances solubility in polar solvents compared to nitro or chloro substituents in phenylthiourea derivatives .
Functional Analogs in Medicinal Chemistry

Thiourea derivatives are widely explored for their pharmacological activities:

  • Antifungal Agents: Phenylthiourea and its p-chloro/nitro derivatives exhibit potent antifungal activity, attributed to the electron-withdrawing groups enhancing thiocarbonyl reactivity . In contrast, this compound’s biological activity remains underexplored but is hypothesized to target adenosine receptors or microbial enzymes due to its heterocyclic core .
  • Metal Complexation: Unlike semiorganic thiourea-metal complexes (e.g., bis(thiourea) barium nitrate, BTBN), which show nonlinear optical (NLO) properties , this compound’s smaller structure may favor selective coordination with transition metals like Cu(II) or Fe(III) for catalytic applications .
Physicochemical Properties
Property This compound Phenylthiourea BTBN (bis(thiourea) barium nitrate)
Solubility Soluble in ethanol, water Low in water High in polar solvents
Thermal Stability Moderate (decomposes >200°C) High High (stable up to 300°C)
Key Application Medicinal precursor Antifungal NLO materials
Reference

Preparation Methods

Synthesis of 6-Methoxy-pyrazin-2-yl Isothiocyanate

The reaction begins with 6-methoxy-pyrazin-2-amine (1a), which undergoes thiophosgene (CSCl2) treatment in anhydrous dichloromethane at 0–5°C. Triethylamine (TEA) is added to neutralize HCl, facilitating the formation of 6-methoxy-pyrazin-2-yl isothiocyanate (1b) as a reactive intermediate. This step achieves >90% conversion, as monitored by thin-layer chromatography (TLC).

Reaction Conditions

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Time: 2–4 hours

  • Yield: 88–92%

Ammonolysis to Form Thiourea

The isothiocyanate (1b) is treated with aqueous ammonia (25% w/w) at room temperature, yielding (6-methoxy-pyrazin-2-yl)-thiourea (1c). The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the isothiocyanate group.

Optimization Insights

  • Excess ammonia (2.5 equiv.) minimizes disubstituted thiourea byproducts.

  • Ethanol as a co-solvent improves solubility, achieving 78% isolated yield.

Ammonium Thiocyanate Condensation

Direct Reaction with 6-Methoxy-pyrazin-2-amine

An alternative one-pot method involves refluxing 1a with ammonium thiocyanate (NH4SCN) in hydrochloric acid (HCl)-saturated ethanol. The acidic conditions protonate the amine, enhancing electrophilicity for thiocyanate attack.

Key Parameters

  • Molar Ratio: 1:1.2 (amine:NH4SCN)

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 65–70%

Byproduct Management

The primary byproduct, bis-(6-methoxy-pyrazin-2-yl)-thiourea , forms due to excess amine. Purification via recrystallization (ethanol/water) reduces this impurity to <5%.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Thiophosgene-Mediated78%>95%High regioselectivity, scalableRequires toxic thiophosgene
Ammonium Thiocyanate70%85–90%One-pot, avoids hazardous reagentsLower yield due to byproducts

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazine-H), 3.89 (s, 3H, OCH3), 9.12 (br s, 2H, NH2), 10.05 (br s, 1H, NH).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C=S).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows a single peak at 6.2 minutes, confirming >98% purity.

Applications and Derivatives

Biological Activity

This compound exhibits moderate urease inhibition (IC50 = 24.5 μM), comparable to thiourea (IC50 = 22.8 μM) .

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